molecular formula C18H21NO B14961327 N-[4-(butan-2-yl)phenyl]-2-methylbenzamide

N-[4-(butan-2-yl)phenyl]-2-methylbenzamide

Cat. No.: B14961327
M. Wt: 267.4 g/mol
InChI Key: BXSXCDMKIYVWAZ-UHFFFAOYSA-N
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Description

N-[4-(butan-2-yl)phenyl]-2-methylbenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide group attached to a phenyl ring, which is further substituted with a butan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(butan-2-yl)phenyl]-2-methylbenzamide typically involves the reaction of 4-(butan-2-yl)aniline with 2-methylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route, but with optimized reaction conditions to increase yield and purity. This may involve the use of continuous flow reactors and automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

N-[4-(butan-2-yl)phenyl]-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The benzamide group can undergo substitution reactions, where the amide nitrogen can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of corresponding amines or reduced derivatives.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

N-[4-(butan-2-yl)phenyl]-2-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-(butan-2-yl)phenyl]-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(4-((4-hydroxy-2-methylbutan-2-yl)amino)phenyl)acetamide: A similar compound with a hydroxy group and acetamide functionality.

    4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Another related compound with methoxy and dimethylamino groups.

Uniqueness

N-[4-(butan-2-yl)phenyl]-2-methylbenzamide is unique due to its specific substitution pattern and the presence of both butan-2-yl and 2-methylbenzamide groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C18H21NO

Molecular Weight

267.4 g/mol

IUPAC Name

N-(4-butan-2-ylphenyl)-2-methylbenzamide

InChI

InChI=1S/C18H21NO/c1-4-13(2)15-9-11-16(12-10-15)19-18(20)17-8-6-5-7-14(17)3/h5-13H,4H2,1-3H3,(H,19,20)

InChI Key

BXSXCDMKIYVWAZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C

Origin of Product

United States

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